Product packaging for Laurolitsine hydrochloride(Cat. No.:)

Laurolitsine hydrochloride

Cat. No.: B1150412
M. Wt: 349.8 g/mol
InChI Key: VJXHOVAEZCDLEW-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurolitsine hydrochloride is an aporphine alkaloid isolated from plants of the Lauraceae family, such as Litsea glutinosa and Phoebe formosana . This compound is provided as a solid with a high purity level and is intended for research and further manufacturing applications exclusively. It is not for human consumption. Recent preclinical research highlights laurolitsine as a promising therapeutic agent for Polycystic Ovary Syndrome (PCOS). In a DHEA plus high-fat diet-induced PCOS mouse model, laurolitsine treatment demonstrated significant efficacy in ameliorating key pathological features. It improved glucose tolerance and insulin resistance, reduced hormonal imbalance by lowering serum testosterone levels, and alleviated ovarian dysfunction . Further mechanistic studies using RNA-seq analysis revealed that these benefits are associated with the modulation of key metabolic processes in the ovaries, including hormone response and lipid metabolism . Additionally, laurolitsine significantly positively modulated the composition of the gut microbiota, notably reducing the abundance of Proteobacteria and Lactobacillus johnsonii while increasing beneficial Akkermansia muciniphila . The compound has also shown weak anti-inflammatory activity in studies . Its chemical synthesis has been achieved, involving a 14-step route featuring a Pd-catalyzed direct biaryl coupling as a key step . Researchers can utilize this synthetic laurolitsine for analytical method development, method validation, and as a quality control standard during drug development stages . Intended Use: For research and further manufacturing use only. Not for diagnostic or therapeutic use. Storage: Store dry and sealed at 4°C for short-term storage. For long-term storage in solvent, store at -80°C for 6 months or -20°C for 1 month .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClNO4 B1150412 Laurolitsine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride

InChI

InChI=1S/C18H19NO4.ClH/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16;/h6-8,12,19-21H,3-5H2,1-2H3;1H/t12-;/m0./s1

InChI Key

VJXHOVAEZCDLEW-YDALLXLXSA-N

Isomeric SMILES

COC1=C(C=C2C[C@H]3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O.Cl

Canonical SMILES

COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O.Cl

Origin of Product

United States

Isolation and Characterization Methodologies in Research Contexts

Research on Natural Sources and Isolation Techniques

Laurolitsine (B191710) has been successfully isolated from several plant species within the Lauraceae family. Research efforts have documented its presence in the leaves, bark, roots, and stems of these plants. The isolation process typically involves extraction of the plant material with a solvent, followed by chromatographic separation to yield the pure alkaloid.

Key natural sources identified in scientific literature include:

Litsea glutinosa : This plant has been a significant source for laurolitsine, with the alkaloid being extracted from its bark. mdpi.comnih.govnih.gov

Neolitsea sericea : Laurolitsine was first identified from the leaves of Neolitsea sericea. nih.govresearchgate.net

Litsea cubeba : The roots and stems of this plant have also been found to contain laurolitsine, which was isolated from a chloroform (B151607) extract. nih.govmedchemexpress.comnih.gov

Phoebe tavoyana : While research specifically mentions the isolation from Phoebe formosana, it establishes the genus as a source of this alkaloid. medchemexpress.commedchemexpress.comglpbio.comebiohippo.com

The general isolation procedure from these sources often begins with the air-drying and powdering of the plant material. This is followed by extraction using solvents such as ethanol. The crude extract then undergoes a series of purification steps. Bioassay-guided fractionation and various chromatographic techniques, such as column chromatography over silica (B1680970) gel, are employed to separate the complex mixture of phytochemicals and isolate laurolitsine. nih.govresearchgate.net

Natural Sources of Laurolitsine
Plant SpeciesPlant Part(s) UsedReference
Litsea glutinosaBark mdpi.comnih.gov
Neolitsea sericeaLeaves nih.govresearchgate.net
Litsea cubebaRoots and Stems nih.govmedchemexpress.com
Phoebe formosanaNot specified medchemexpress.commedchemexpress.comebiohippo.com

Spectroscopic and Chromatographic Methodologies for Research-Grade Characterization

Once isolated, the identity and purity of laurolitsine hydrochloride are confirmed using a combination of spectroscopic and chromatographic methods. These techniques are essential for ensuring the quality of the compound for research purposes.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for elucidating the molecular structure of laurolitsine. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structural assignment. nih.govresearchgate.net Solid-state ³⁵Cl NMR has also been explored as a useful technique for characterizing hydrochloride pharmaceuticals, providing insights into the local chlorine environment. researcher.lifenih.gov The spectral data for synthetic laurolitsine has been shown to be in good agreement with that of the natural sample. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide highly accurate mass measurements, confirming the molecular formula. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method used for the quantitative determination of laurolitsine in biological samples. nih.govresearchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of research-grade this compound. A reversed-phase HPLC method can separate the compound from any remaining impurities. nih.gov The purity is determined by integrating the peak area of laurolitsine relative to the total peak area in the chromatogram. Purity levels for research-grade compounds are often high, for instance, 99.81%. sustainable-bio.com The coupling of HPLC with solid-phase extraction and NMR (HPLC-SPE-NMR) has proven effective for the rapid characterization of alkaloids, including those from Neolitsea sericea. nih.gov

Characterization Techniques for this compound
MethodologyPurposeReference
¹H and ¹³C NMRStructural Elucidation nih.gov
Mass Spectrometry (MS/HRESIMS)Molecular Weight and Formula Determination nih.gov
LC-MS/MSQuantification in Biological Matrices nih.govresearchgate.net
HPLCPurity Assessment nih.govsustainable-bio.com

Biosynthetic Considerations within Aporphine (B1220529) Alkaloid Research

Laurolitsine belongs to the aporphine class of isoquinoline (B145761) alkaloids. wikipedia.org The biosynthesis of the aporphine core structure in nature is a subject of significant research interest. The established biosynthetic pathway proceeds through the oxidative coupling of a 1-benzyl-substituted tetrahydroisoquinoline precursor. mdpi.com

The general pathway is exemplified by the biosynthesis of another aporphine alkaloid, bulbocapnine, from the precursor reticuline. This process involves:

Oxidation of reticuline, which creates a diradical intermediate.

Intramolecular cyclization of this intermediate, which forms the characteristic fourth ring of the aporphine structure. wikipedia.org

Laurolitsine is believed to be formed through a similar biomimetic pathway. The 1-benzyl-substituted tetrahydroisoquinoline skeleton is considered the fundamental precursor for the synthesis of aporphine alkaloids. mdpi.com This understanding of the biosynthetic route not only provides insight into natural product formation but also guides the strategies for the total synthesis of these complex molecules in the laboratory. mdpi.comresearchgate.net

Synthetic Methodologies and Chemical Modifications of Laurolitsine Hydrochloride

Total Synthesis Approaches for Laurolitsine (B191710) Racemate

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic strategy for laurolitsine (designated as compound 16 in the synthesis) involves several key disconnections. mdpi.com The synthesis plan begins by targeting the N-t-butyloxy carbonyl (Boc)-protected carbamate (B1207046) 13 as a crucial precursor, which undergoes a Palladium-catalyzed direct arylation and a subsequent deprotection step to form the core aporphine (B1220529) structure. mdpi.comnih.gov

This intermediate, 13 , is envisioned to be formed from the cyclized imine 11 through a reduction and Boc-protection sequence. mdpi.comnih.gov The imine 11 itself is generated via a Bischler–Napieralski reaction from amide 10 under acidic conditions. mdpi.comnih.gov The amide 10 is assembled by coupling two major fragments: 2-(3-(benzyloxy)-4-methoxyphenyl)ethanamine (B154928) (4 ) and 2-(5-(benzyloxy)-2-bromo-4-methoxyphenyl)acetic acid (9 ) using standard peptide-coupling conditions. mdpi.com These two fragments are synthesized through separate multi-step routes from simpler, commercially available starting materials. researchgate.netmdpi.com

Key Synthetic Steps and Mechanistic Insights

The total synthesis of laurolitsine racemate incorporates several critical chemical transformations. researchgate.netmdpi.com

Electrophilic Addition: A key step in the synthesis involves the reduction of a nitro group to an amino group. researchgate.netmdpi.comnih.gov Specifically, lithium aluminum hydride (LiAlH4) was used to simultaneously reduce a double bond and a nitro group in an intermediate compound. mdpi.com This reaction is sensitive to temperature; adding LiAlH4 at ambient temperature resulted in a lower yield due to the formation of impurities where only one of the two functional groups was reduced. mdpi.com

Pd-catalyzed Direct Biaryl Coupling: The construction of the characteristic biphenyl (B1667301) core of the aporphine skeleton is achieved through an intramolecular Pd-catalyzed direct biaryl coupling reaction. researchgate.netmdpi.comnih.gov This type of reaction is a powerful tool for forming C-C bonds between two aromatic rings and has been utilized in the synthesis of various aporphine alkaloids. nih.govresearchgate.netresearchgate.net In the synthesis of laurolitsine, this step cyclizes the N-Boc-protected intermediate 13 to form the tetracyclic framework. mdpi.com The reaction conditions for this crucial step involved the use of Pd(OAc)2 as the catalyst, (t-Bu)2PMeHBF4 as the ligand, and Cs2CO3 as the base in 1,4-dioxane (B91453) at 100 °C, yielding the coupled product in 53% yield. researchgate.net

Other significant reactions in the sequence include:

Bischler–Napieralski reaction: This reaction, using POCl3 in acetonitrile, cyclizes the amide 10 to form the dihydroisoquinoline ring system of imine 11 in a 71% yield. researchgate.netmdpi.com

Peptide Coupling: Amide 10 was formed from amine 4 and carboxylic acid 9 using 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), which provides mild reaction conditions. researchgate.netnih.gov

Protection/Deprotection: Benzyl (Bn) and Boc protecting groups are used throughout the synthesis to mask reactive functional groups. mdpi.com For instance, the final step of the synthesis is the deprotection of the Boc group from intermediate 15 using anhydrous zinc bromide (ZnBr2) to yield laurolitsine. researchgate.netmdpi.com

Yield Optimization and Process Enhancements in Laboratory Synthesis

Throughout the total synthesis of laurolitsine, several steps were optimized to improve efficiency and yield. researchgate.netmdpi.comnih.gov A notable process enhancement was the development of an innovative post-processing method for the intermediate 2-(3-(benzyloxy)-4-methoxyphenyl)ethanamine (4 ). researchgate.netmdpi.comnih.gov This involved salting the amine with oxalic acid, a technique that significantly reduced the purification time and increased the yield of this key intermediate. researchgate.netmdpi.com

StepTransformationKey Reagents and ConditionsYield (%)
hAmide Coupling (Formation of 10)EDC, HOBt, DMF74
iBischler–Napieralski Cyclization (Formation of 11)POCl3, CH3CN, 82 °C71
jImine Reduction (Formation of 12)NaBH4, EtOH, 25 °C72
kBoc Protection (Formation of 13)(Boc)2O, Et3N, CH2Cl2, 25 °C80
lPd-catalyzed Biaryl Coupling (Formation of 14)Pd(OAc)2, (t-Bu)2PMeHBF4, Cs2CO3, 1,4-dioxane, 100 °C53
mBenzyl Deprotection (Formation of 15)Pd/C, H2, THF, HOAc, 25 °C82
nBoc Deprotection (Formation of Laurolitsine)ZnBr2, CH2Cl2, 25 °C49

Analog Synthesis and Derivatization Strategies

The aporphine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS). nih.gov The structural diversity and wide range of physiological activities of aporphine alkaloids make them attractive targets for analog synthesis and derivatization. mdpi.comnih.gov

Design Principles for Novel Laurolitsine Analogs in Medicinal Chemistry

The design of novel laurolitsine analogs is guided by the established pharmacological importance of the aporphine core. mdpi.comnih.gov Aporphine alkaloids can be modified at various positions through different substituents, leading to a wide range of biological activities. mdpi.com The goal of analog design is to modify the laurolitsine molecule to enhance its therapeutic properties, selectivity, and pharmacokinetic profile while minimizing adverse effects. slideshare.netnih.gov

Key principles for designing novel analogs include:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or metabolic stability.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the laurolitsine scaffold to understand which structural features are crucial for its biological activity. nih.gov This can involve altering the substitution patterns on the aromatic rings or modifying the nitrogen-containing ring.

Scaffold Hopping: Replacing the aporphine core with a different, structurally distinct scaffold that maintains the key pharmacophoric features required for biological activity.

Methodologies for Chemical Modification and Scaffold Diversification

The chemical modification of the laurolitsine structure and the diversification of the aporphine scaffold can be achieved through various synthetic methodologies. mdpi.comresearchgate.net

Palladium-catalyzed Cross-Coupling Reactions: These reactions are highly versatile for modifying the aporphine skeleton. For instance, Pd-catalyzed direct arylation allows for the introduction of various substituents onto the aromatic rings, enabling the synthesis of diverse analogs. researchgate.netresearchgate.net This method is not only useful for the core synthesis but also for late-stage functionalization to create a library of related compounds. researchgate.netresearchgate.net Microwave-assisted direct biaryl coupling has also been shown to rapidly generate the aporphine core, which could be applied to create analogs efficiently. nih.govresearchgate.net

Modifications of Existing Functional Groups: The hydroxyl and amine functionalities on the laurolitsine molecule provide convenient handles for chemical modification. nih.govmdpi.com Standard organic reactions can be employed to introduce new groups, such as alkyl, acyl, or sulfonyl groups, to explore the SAR.

Scaffold Diversification: The 1-benzyl-substituted tetrahydroisoquinoline serves as a fundamental parent nucleus for the synthesis of aporphine alkaloids. researchgate.net By modifying this precursor before the key cyclization step, a wide variety of aporphine analogs with different substitution patterns can be generated. researchgate.net This approach allows for the creation of compounds with diverse electronic and steric properties, which is crucial for exploring their potential as therapeutic agents. nih.govresearchgate.net

Pharmacological Investigations and Mechanistic Elucidation Preclinical Research

Research on Molecular Targets and Receptor Interactions

The interaction of Laurolitsine (B191710) hydrochloride with specific molecular targets, including neurotransmitter receptors, ion channels, and enzymes, has been a focus of pharmacological studies.

While direct and extensive studies on the interaction of Laurolitsine hydrochloride with a wide array of neurotransmitter receptors are limited, the broader class of aporphine (B1220529) alkaloids, to which Laurolitsine belongs, has been shown to interact with various receptors in the central nervous system. For instance, some aporphine alkaloids have demonstrated affinity for dopamine and serotonin (B10506) receptors. However, specific binding affinities and functional activities of this compound at these receptors have not been extensively characterized in the available preclinical research. Further investigation is required to determine the precise neurotransmitter receptor modulation profile of this compound.

The direct effects of this compound on various ion channels remain an area with limited specific preclinical data. Research on the broader class of aporphine alkaloids suggests potential interactions with ion channels, but detailed studies on this compound's specific modulatory effects on sodium, potassium, calcium, or chloride channels are not well-documented in the current scientific literature. Elucidating these potential interactions is crucial for a comprehensive understanding of its pharmacological profile.

Preclinical investigations have explored the enzyme inhibitory potential of Laurolitsine and related compounds. Notably, some aporphine alkaloids have been investigated for their anti-HIV activity, with some studies suggesting a potential inhibitory effect on HIV-1 integrase. HIV-1 integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral therapies. While the direct inhibitory potency of this compound against HIV-1 integrase requires more detailed investigation, this line of research suggests a potential area for its therapeutic exploration. Additionally, Laurolitsine has been reported to exhibit weak anti-inflammatory activity, which may be associated with the inhibition of specific enzymatic pathways involved in the inflammatory process.

Enzyme Target Reported Activity of Aporphine Alkaloids Specific Findings for this compound
HIV-1 IntegrasePotential inhibitory effectsLimited direct data available
Inflammatory EnzymesGeneral anti-inflammatory propertiesWeak anti-inflammatory activity observed

Cellular and Biochemical Pathway Research

Studies have begun to unravel the impact of this compound on key cellular and biochemical pathways, particularly those involved in metabolism.

Recent preclinical research has shed light on the significant role of Laurolitsine in modulating the liver kinase B1 (LKB1)-AMP-activated protein kinase (AMPK) pathway in the liver. nih.gov The LKB1-AMPK pathway is a critical regulator of cellular energy homeostasis. Studies have demonstrated that Laurolitsine can effectively activate the hepatic LKB1/AMPK pathway. nih.gov This activation is associated with an increase in the ADP/ATP ratio, a key indicator of cellular energy status. nih.gov In in vitro models using HL-7702 hepatocytes, Laurolitsine stimulated glucose consumption and activated AMPK without causing cytotoxicity or lactic acid production. nih.gov In vivo studies using db/db mice, a model of type 2 diabetes, further substantiated these findings, showing that Laurolitsine administration led to the activation of the hepatic LKB1-AMPK pathway. nih.gov This modulation of the LKB1-AMPK pathway is believed to be a key mechanism underlying the observed improvements in glucose and lipid metabolism. nih.gov

Model Key Findings Reference
HL-7702 Hepatocytes (in vitro)Stimulated glucose consumption and activated AMPK nih.gov
db/db Mice (in vivo)Effectively activated the hepatic LKB1/AMPK pathway nih.gov

Transcriptomic analysis in preclinical models has suggested that the therapeutic effects of Laurolitsine may involve the regulation of mitochondrial oxidative phosphorylation. nih.gov Oxidative phosphorylation is the primary process by which cells generate ATP, the main currency of cellular energy. The finding that Laurolitsine may influence this fundamental pathway is significant and aligns with its observed effects on the LKB1-AMPK pathway, which is intricately linked to mitochondrial function and energy production. nih.gov Further detailed studies are warranted to fully elucidate the specific mechanisms by which Laurolitsine modulates mitochondrial oxidative phosphorylation and the functional consequences of this modulation in different cell types and tissues.

Research Area Key Indication Reference
Transcriptomic AnalysisRegulation of mitochondrial oxidative phosphorylation nih.gov

Signaling Pathway Modulation Research

Preclinical investigations have identified the modulation of key signaling pathways as a central mechanism for the pharmacological effects of laurolitsine. Research has particularly highlighted its influence on the hepatic LKB1/AMPK pathway, which is a critical regulator of cellular energy homeostasis and metabolism.

In a study involving HL-7702 hepatocytes, laurolitsine was found to effectively activate AMP-activated protein kinase (AMPK). nih.gov Further analysis revealed that this activation of the hepatic liver kinase B1 (LKB1)/AMPK pathway is achieved through the regulation of the ADP/ATP ratio. nih.gov Transcriptomic analysis in animal models provided additional evidence, suggesting that the antidiabetic effects of laurolitsine involve the regulation of mitochondrial oxidative phosphorylation. nih.gov By targeting this pathway, laurolitsine influences glucose and lipid metabolism, which is a key factor in its observed therapeutic effects in metabolic disorder models. nih.gov

In Vitro Pharmacological Activity Studies

The pharmacological properties of laurolitsine have been characterized through various in vitro studies, primarily utilizing cell-based assays to observe its biological responses at a cellular level.

Application of Organotypic and Three-Dimensional Cell Culture Models in Mechanistic Research

The application of advanced cell culture models, such as organotypic and three-dimensional (3D) cultures, provides a more physiologically relevant environment for mechanistic research compared to traditional 2D cultures. frontiersin.orgnih.govoncotarget.com These models can better replicate the complex cell-cell and cell-matrix interactions found in vivo. frontiersin.orgconsensus.app However, based on a review of the available scientific literature, specific studies employing organotypic or 3D cell culture models to investigate the mechanisms of this compound have not been reported.

Preclinical In Vivo Efficacy Studies in Animal Models

Preclinical efficacy studies for laurolitsine have been conducted in various animal models to assess its therapeutic potential in a complex biological system. biotestfacility.comresearchgate.netpharmaron.com These in vivo studies have been crucial in demonstrating the compound's effects on metabolic and neuropharmacological parameters.

Metabolic Disorder Models

Laurolitsine has been systematically investigated in animal models of metabolic disorders, particularly type 2 diabetes. The db/db mouse, a genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes, has been a key model in this research. nih.govchempartner.commeliordiscovery.com

In studies using db/db mice, laurolitsine exhibited potent antidiabetic and hypoglycemic effects. nih.govnih.gov The administration of laurolitsine led to significant improvements in several metabolic parameters. It was shown to enhance glucose tolerance, improve insulin resistance, and beneficially modulate lipid metabolism. nih.govnih.gov Furthermore, treatment with laurolitsine was associated with protective effects on liver, pancreatic, and renal functions, and it also promoted weight loss in these animals. nih.govnih.gov Earlier research also demonstrated that an alkaloid-rich extract containing laurolitsine, as well as laurolitsine itself, exhibited potent antihyperglycemic and antihyperlipidemic effects in ob/ob mice. nih.govnih.gov

Summary of Laurolitsine Effects in db/db Mice Models
ParameterObserved EffectReference
Blood GlucosePotent hypoglycemic activity nih.gov
Insulin ResistanceImproved nih.govnih.gov
Glucose ToleranceImproved nih.govnih.gov
Lipid MetabolismImproved nih.govnih.gov
Organ FunctionProtected liver, renal, and pancreatic functions nih.govnih.gov
Body WeightPromoted weight loss nih.govnih.gov

Neuropharmacological Research Models

While the primary focus of preclinical research on laurolitsine has been on its metabolic effects, neuropharmacological research models are used to evaluate the effects of compounds on the central nervous system. mdpi.com A review of the available scientific literature indicates that specific studies investigating the neuropharmacological effects of this compound in animal models have not been extensively reported.

Anti-inflammatory and Antioxidant Research Models

Preclinical research into the anti-inflammatory and antioxidant properties of Laurolitsine is limited. Available studies indicate weak anti-inflammatory activity. In vitro models using RAW 267.4 and BV-2 cells have been employed to assess its effect on nitric oxide (NO) production, a key mediator in inflammation. Furthermore, its potential to inhibit platelet aggregation, another component of the inflammatory response, has been investigated in rabbit platelets.

While the antioxidant potential of compounds is often evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the trolox equivalent antioxidant capacity (TEAC) assay utilizing the 2,2'-azino-bis-3-ethylbenzthiazoline-6-sulphonic acid (ABTS) radical, the ferric ion reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay, specific studies applying these models to comprehensively evaluate the antioxidant activity of this compound are not extensively reported in the current scientific literature.

Table 1: In Vitro Anti-inflammatory Activity of Laurolitsine

Research Model Target Observed Effect
RAW 267.4 cells Nitric Oxide (NO) Production Weak inhibition
BV-2 cells Nitric Oxide (NO) Production Weak inhibition
Rabbit Platelets Arachidonic Acid-induced Aggregation Remarkable inhibition
Rabbit Platelets Collagen-induced Aggregation Remarkable inhibition

Antiviral Research Models (e.g., poliovirus)

Despite the ongoing efforts in the discovery and development of antiviral agents against various pathogens, including poliovirus, there is currently no available scientific literature detailing preclinical research on the antiviral activity of this compound, specifically against poliovirus. The development of poliovirus antivirals is a critical area of research, with various compounds being screened for their efficacy. However, this compound has not been reported among the compounds investigated in these models.

Antiplasmodial Research Models (e.g., Plasmodium falciparum)

The search for novel antimalarial compounds is a global health priority, with numerous natural and synthetic compounds being evaluated for their efficacy against Plasmodium falciparum, the most virulent species of human malaria parasite. These investigations often involve in vitro screening against chloroquine-sensitive and resistant strains of the parasite, followed by in vivo studies in animal models such as Plasmodium berghei-infected mice. However, a review of the current scientific literature reveals no specific preclinical studies on the antiplasmodial activity of this compound against Plasmodium falciparum.

Biotransformation and Metabolic Fate Research (Preclinical)

The metabolic fate of Laurolitsine has been investigated in preclinical models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for the early assessment of a compound's potential as a therapeutic agent.

Pharmacokinetic Research Methodologies in Preclinical Species

The primary methodology for pharmacokinetic research of Laurolitsine has been liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This sensitive and specific technique has been validated for the determination of Laurolitsine concentrations in various biological matrices. nih.gov

Preclinical pharmacokinetic studies have been conducted in Sprague-Dawley (SD) rats. nih.govnih.gov In these studies, Laurolitsine was administered both intravenously and orally (by gavage) to evaluate its pharmacokinetic parameters, including bioavailability. nih.govnih.gov For tissue distribution and excretion analysis, samples of blood, various tissues, urine, and feces were collected at serial time points following administration. nih.govnih.gov

Table 2: Preclinical Pharmacokinetic Parameters of Laurolitsine in Sprague-Dawley Rats

Parameter Intravenous Administration (2.0 mg/kg) Oral Administration (10.0 mg/kg)
Tmax (h) 0.083 0.47
t1/2 (h) 1.67 3.73
Oral Bioavailability (%) - 18.17

Data sourced from a pharmacokinetic study in Sprague-Dawley rats. nih.govnih.gov

Metabolite Identification and Proposed Biotransformation Pathways

The identification of metabolites is a key component of understanding the biotransformation of a drug candidate. In preclinical studies with Laurolitsine in rats, analysis of urine samples via LC-MS/MS revealed the presence of the parent drug as well as two additional peaks that are suggested to be metabolites of Laurolitsine. nih.gov

While the exact structures of these metabolites have not been fully elucidated, based on the metabolic pathways of other aporphine alkaloids, it is proposed that glucuronidation and sulphation are likely the two primary biotransformation pathways for Laurolitsine. nih.gov For instance, the metabolism of norisoboldine, a structurally related alkaloid, is known to produce glucuronide and sulfate conjugates. nih.gov These Phase II metabolic reactions typically result in more polar, water-soluble compounds that are more readily excreted from the body. Further research is required to definitively identify the metabolites of Laurolitsine and confirm its biotransformation pathways.

Structure Activity Relationship Sar Studies of Laurolitsine Hydrochloride and Its Analogs

Elucidation of Key Structural Features Critical for Biological Activity

The biological activity of aporphine (B1220529) alkaloids like Laurolitsine (B191710) is intrinsically linked to their rigid tetracyclic core and the nature and position of substituents on this scaffold. While specific SAR studies on a broad range of Laurolitsine analogs are not extensively documented, general principles derived from the broader class of aporphine alkaloids can provide significant insights.

The fundamental aporphine framework provides a conformationally restricted structure, which is essential for binding to specific biological targets. For instance, studies on 7-hydroxyaporphine derivatives have shown that this constrained tetracyclic system is necessary for efficient binding and antagonism at β1- and β2-adrenergic receptors. nih.gov Any disruption of this core, such as by cleaving the biaryl linkage, can lead to a complete loss of activity, highlighting the importance of the rigid conformation. nih.gov

In the context of antipoliovirus activity, the substitution pattern on the isoquinoline (B145761) moiety (specifically at positions 1 and 2) has been identified as critical. A study evaluating a series of aporphinoids found that Laurolitsine, which has hydroxyl and methoxy (B1213986) groups at positions 1 and 2 respectively, was inactive. The study suggested that the three-dimensional conformational features of 1,2-disubstituted derivatives like Laurolitsine are similar to other inactive analogs, such as those with a 1,2-methylenedioxy group. acs.org This indicates that the spatial arrangement and electronic properties of substituents in this region are key determinants of this specific biological activity. Conversely, the presence of a methoxyl group at the C-2 position was found to be important for inducing antipoliovirus activity in other aporphine analogs. acs.org

For activities related to serotonin (B10506) receptor binding, the N-methyl group on the nitrogen atom of the aporphine core is considered important for affinity at the 5-HT2A receptor. hilarispublisher.com Laurolitsine possesses a secondary amine (NH group) and not an N-methyl group, which, based on this general SAR principle, might influence its affinity for this specific receptor.

Impact of Substituents on Pharmacological Profiles

The pharmacological profile of aporphine alkaloids can be significantly modulated by altering the substituents on the aromatic rings. While a systematic study of substituent effects on Laurolitsine analogs is not available, research on related aporphines provides a predictive framework.

For instance, in the context of serotonin receptor ligands, substitutions at the C1 position of the aporphine nucleus have been shown to play a vital role in fine-tuning the affinity for the 5-HT1A receptor. researchgate.net Halogenation at the C3 position of certain aporphines has been reported to enhance affinity for the 5-HT1A receptor. researchgate.net

Furthermore, studies on dimeric aporphine alkaloids have demonstrated that the nature and linkage of these dimers influence their pharmacological activities, such as antimalarial and cytotoxic effects. mdpi.com While Laurolitsine is a monomer, this highlights the sensitivity of the aporphine scaffold to substitution and derivatization.

Compound Class Substituent Modification Impact on Pharmacological Profile
7-HydroxyaporphinesDisruption of tetracyclic coreComplete loss of β-adrenergic receptor binding affinity. nih.gov
AporphinoidsMethoxyl group at C-2Important for antipoliovirus activity. acs.org
Aporphinoids1,2-Methylenedioxy groupGenerally associated with inactivity against poliovirus. acs.org
Nantenine AnalogsN-Methyl groupImportant for affinity at the 5-HT2A receptor. hilarispublisher.com
Nantenine AnalogsC1 alkyl substitutionsModulates affinity for the 5-HT1A receptor. researchgate.net

Conformational Analysis and Bioactivity Correlation through Molecular Modeling

The rigid structure of the aporphine nucleus limits its conformational flexibility, which is a key factor in its interaction with specific receptors. Molecular modeling techniques are instrumental in understanding the preferred three-dimensional arrangements of these molecules and how they correlate with their biological activity.

The conformationally restricted nature of aporphine alkaloids is considered a "privileged scaffold" in medicinal chemistry, as it pre-organizes the molecule for binding to a target, potentially increasing affinity and selectivity. hilarispublisher.comresearcher.life For example, the dismantling of the tetracyclic system in a 7-hydroxyaporphine analog resulted in a loss of β-adrenergic receptor binding, which was attributed to the increased conformational freedom of the resulting acyclic molecule. This freedom likely prevents the optimal spatial orientation of the pharmacophoric elements required for efficient receptor binding. nih.gov

Molecular modeling of various aporphine alkaloids has revealed close similarities in the conformational features of inactive compounds. As mentioned, Laurolitsine was found to share conformational similarities with other aporphines that were inactive against the poliovirus. acs.org This suggests that even subtle differences in the substitution pattern can induce conformational changes that are detrimental to binding to a specific biological target.

Computational and In Silico Approaches to SAR

In the absence of extensive empirical data from the synthesis and testing of numerous analogs, computational and in silico methods provide powerful tools for predicting the SAR of Laurolitsine. These approaches can guide the design of new, more potent analogs and help to elucidate their mechanisms of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method can be used to study the potential interactions of Laurolitsine and its analogs with enzymes relevant to its known anti-inflammatory activity, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In a typical molecular docking study, the three-dimensional structures of the ligand (Laurolitsine) and the target protein (e.g., COX-2) are used. The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity. nih.govpensoft.net The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the active site. nih.govpensoft.net

For Laurolitsine, docking studies could explore how the hydroxyl and methoxy groups on its phenyl rings interact with the active sites of inflammatory enzymes. For instance, the hydroxyl groups could act as hydrogen bond donors or acceptors, while the aromatic rings could engage in π-π stacking or hydrophobic interactions. By comparing the docking scores and binding modes of a series of virtual Laurolitsine analogs with different substituents, researchers can predict which modifications are likely to enhance binding affinity and, consequently, biological activity.

Parameter Description Relevance to Laurolitsine SAR
Binding Energy (kcal/mol) The estimated free energy of binding between the ligand and the target protein. More negative values indicate stronger binding.Could be used to rank the potential potency of different Laurolitsine analogs.
Hydrogen Bonds Non-covalent interactions between hydrogen atoms and electronegative atoms (e.g., oxygen, nitrogen).The hydroxyl groups of Laurolitsine are potential hydrogen bond donors and acceptors, which could be critical for target recognition.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the target protein.The aromatic rings of the aporphine core can form favorable hydrophobic interactions within the active site of a target protein.
Key Amino Acid Residues Specific amino acids in the active site that form crucial interactions with the ligand.Identifying these residues can guide the design of analogs with improved complementarity to the target.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netmdpi.comsciforum.net These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of Laurolitsine analogs, a QSAR model could be developed to predict their anti-inflammatory activity. This would involve calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.netmdpi.comsciforum.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netmdpi.comsciforum.net

A well-validated QSAR model could provide valuable insights into the structure-function relationships of Laurolitsine analogs. For example, the model might reveal that a certain range of lipophilicity is optimal for activity, or that the presence of an electron-donating group at a specific position on the aromatic ring enhances potency. This information would be invaluable for guiding the synthesis of new analogs with improved pharmacological properties. While specific QSAR models for Laurolitsine are not yet available, the methodology has been successfully applied to other classes of alkaloids to predict their anti-inflammatory activities. researchgate.netmdpi.comsciforum.netnih.gov

Analytical Research Methodologies for Laurolitsine Hydrochloride

Development and Validation of Quantitative Analytical Methods (e.g., LC-MS/MS)

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the determination of laurolitsine (B191710) in various biological samples. nih.gov This technique is preferred for its high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations in complex biological environments. nih.gov The development of such methods is a key component in facilitating preclinical pharmacokinetic studies. uu.nl

The process involves optimizing chromatographic conditions to achieve good separation of the analyte from endogenous components. For laurolitsine, this has been accomplished using a C18 column with a mobile phase consisting of acetonitrile and a buffer solution, which allows for efficient elution and peak separation. nih.gov Mass spectrometry parameters are then fine-tuned to ensure specific and sensitive detection of laurolitsine and an internal standard, often using multiple reaction monitoring (MRM) mode for quantification. chromatographyonline.comresearchgate.net

Analyzing laurolitsine in complex biological matrices such as plasma, tissue homogenates, urine, and feces presents unique challenges due to the presence of numerous interfering substances. nih.gov Methodological optimization is therefore critical to minimize matrix effects and ensure accurate quantification. Sample preparation is a key step in this process. Techniques like protein precipitation or liquid-liquid extraction are employed to remove proteins and other macromolecules that can interfere with the analysis. researchgate.net

For laurolitsine, a validated LC-MS/MS method was successfully applied to determine its concentration in rat plasma, tissue homogenates (liver, kidney), urine, and feces. nih.gov The chromatograms demonstrated successful separation of laurolitsine from endogenous components in these different matrices, indicating high specificity. nih.govresearchgate.net This optimization ensures that the method can be reliably used to track the absorption, distribution, metabolism, and excretion of the compound in preclinical studies. nih.gov

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu Validation is performed according to established guidelines, which outline specific parameters that must be evaluated. nih.govjespublication.comglobalresearchonline.net

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For the laurolitsine LC-MS/MS method, specificity was confirmed by comparing chromatograms of blank biological samples with those spiked with laurolitsine and an internal standard, showing no significant interference at their respective retention times. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. The assay for laurolitsine demonstrated good linearity over a specific concentration range in plasma. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated individual measurements, often expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results to the true value, expressed as a percentage. europa.eu The method for laurolitsine was found to be precise and accurate, with intra- and inter-day variations within acceptable limits. nih.gov

Stability: The stability of laurolitsine was assessed in biological samples under various storage and handling conditions, including short-term storage at room temperature, long-term storage at low temperatures, and after freeze-thaw cycles. nih.govnih.gov The results confirmed that the compound remained stable throughout the sample analysis process. nih.gov

Below are tables summarizing the validation parameters for the quantification of Laurolitsine in rat plasma.

Table 1: Linearity and Sensitivity of Laurolitsine Assay

Parameter Result
Linear Range 1–500 ng/mL
Correlation Coefficient (r²) >0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL

Data derived from a study on the pharmacokinetics of laurolitsine in Sprague-Dawley rats. nih.gov

Table 2: Precision and Accuracy of Laurolitsine Assay in Rat Plasma
Quality Control Sample (ng/mL) Precision (RSD%) Accuracy (%)
Intra-day (n=6)
2 (Low) 6.8% 104.5%
50 (Medium) 4.3% 102.8%
400 (High) 5.5% 103.2%
Inter-day (n=18, 3 days)
2 (Low) 7.5% 103.8%
50 (Medium) 6.2% 104.1%
400 (High) 6.9% 102.5%

Data derived from a study on the pharmacokinetics of laurolitsine in Sprague-Dawley rats. nih.gov

Table 3: Stability of Laurolitsine in Rat Plasma (n=6)
Stability Condition Precision (RSD%) Accuracy (%)
Short-term (Room temp, 4h) 5.1% - 6.3% 98.7% - 104.2%
Long-term (-80°C, 30 days) 4.8% - 7.1% 101.5% - 105.3%
Freeze-thaw (3 cycles) 5.9% - 7.8% 97.9% - 103.6%

Data reflects stability at low, medium, and high quality control concentrations as reported in a study on the pharmacokinetics of laurolitsine. nih.gov

Advanced Spectroscopic and Chromatographic Techniques in Research and Quantification

Beyond routine quantification, advanced analytical techniques are employed to characterize the structure of Laurolitsine hydrochloride. High-performance liquid chromatography (HPLC) is the cornerstone for separating the compound from complex mixtures. nih.govresearchgate.net

In the structural confirmation of synthesized laurolitsine, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are indispensable. nih.gov These techniques provide detailed information about the molecular structure, allowing for the verification of the synthesized compound against the natural product. nih.gov Mass spectrometry, particularly tandem mass spectrometry (MS/MS), serves a dual purpose. It is not only the detector in quantitative LC-MS/MS methods but also a powerful tool for structural elucidation by analyzing the fragmentation patterns of the molecule. nih.govnih.gov

Research on Bioanalytical Methodologies for Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies are crucial for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). nih.gov The development of validated bioanalytical methods is a prerequisite for conducting these studies. uu.nlnih.gov

A specific, sensitive, and validated LC-MS/MS method has been developed and successfully applied to investigate the pharmacokinetics of laurolitsine in rats. nih.gov This method allowed for the quantification of laurolitsine in plasma, tissues, urine, and feces following administration. nih.gov The data generated from these analyses, such as concentration-time profiles, are used to calculate key pharmacokinetic parameters. This information is vital for preclinical evaluation and for understanding the compound's behavior in a biological system. nih.gov

Advanced Research Approaches and Future Directions in Laurolitsine Hydrochloride Research

Applications of Network Pharmacology for Holistic Mechanistic Insights

Network pharmacology is a computational approach that analyzes the interactions between drugs, biological targets, and diseases from a network perspective. This methodology is particularly well-suited for natural products like laurolitsine (B191710), which often exhibit multi-target effects. By constructing and analyzing drug-target-disease networks, researchers can gain a holistic understanding of a compound's mechanism of action, moving beyond a single-target paradigm. mdpi.com

Table 1: Potential Applications of Network Pharmacology in Laurolitsine Research

Research QuestionNetwork Pharmacology ApproachExpected Outcome
What are the molecular targets of laurolitsine?Construction of a laurolitsine-protein interaction network using docking simulations and public databases (e.g., STITCH, SwissTargetPrediction).A prioritized list of potential direct and indirect protein targets for experimental validation.
How does laurolitsine exert its anti-diabetic effects?Building a "laurolitsine-target-diabetes pathway" network to identify key modulated biological pathways.Elucidation of multi-target mechanisms, including effects on PI3K-Akt, AMPK, and inflammatory signaling pathways. researchgate.net
Can new therapeutic uses for laurolitsine be identified?Mapping laurolitsine's targets against various disease networks (e.g., neurodegenerative diseases, cancer).Prediction of novel pharmacological applications beyond its known anti-diabetic and anti-inflammatory activities. nih.gov

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) for Comprehensive Pathway Elucidation

The integration of "omics" technologies, such as transcriptomics and metabolomics, offers a powerful, data-driven approach to unravel the biological effects of laurolitsine at a systems level. These technologies provide an unbiased, global snapshot of molecular changes within a biological system in response to a specific intervention.

A key study has already utilized transcriptomics (RNA-seq analysis) to investigate the antidiabetic mechanisms of laurolitsine in db/db mice. nih.gov The results indicated that laurolitsine's therapeutic effects involve the regulation of mitochondrial oxidative phosphorylation. The study further demonstrated that laurolitsine activates the hepatic liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) pathway by modulating the ADP/ATP ratio. nih.gov

Complementing transcriptomics with metabolomics would provide a more complete functional understanding. Metabolomics analyzes the global profile of small-molecule metabolites, offering insights into the downstream consequences of altered gene and protein activity. For instance, while transcriptomics can show that laurolitsine upregulates genes in the AMPK pathway, metabolomics could confirm this by detecting changes in the levels of related metabolites like glucose, fatty acids, and ATP. This integrated approach can provide a detailed map of the metabolic reprogramming induced by laurolitsine, solidifying the understanding of its pathway modulation. nih.gov

Table 2: Key Transcriptomic Findings for Laurolitsine in a Diabetic Mouse Model

Technology UsedKey Pathway IdentifiedSpecific FindingsImplication
RNA-seqMitochondrial Oxidative PhosphorylationRegulation of genes involved in cellular energy production.Suggests laurolitsine improves mitochondrial function, which is often impaired in type 2 diabetes.
RNA-seq & Western BlotHepatic LKB1/AMPK Signaling PathwayActivation of AMPK, a master regulator of cellular energy homeostasis. nih.govConfirms a primary mechanism for improved glucose and lipid metabolism. nih.gov

Identification of Research Gaps and Unexplored Pharmacological Potentials

While research has established laurolitsine's potential in managing type 2 diabetes and its associated hyperlipidemia, its full pharmacological profile remains largely unexplored. nih.govnih.gov Current knowledge is primarily focused on its anti-diabetic, weak anti-inflammatory, and antiplatelet activities. medchemexpress.comglpbio.com This leaves significant gaps in the understanding of its potential applications in other therapeutic areas.

Aporphine (B1220529) alkaloids as a class are known for a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects. nih.govmdpi.comnih.gov However, these potentials have not been systematically investigated for laurolitsine. A significant research gap is the absence of screening against various cancer cell lines or in models of neurodegenerative diseases like Parkinson's or Alzheimer's disease. Furthermore, its effect on the gut microbiota has been observed, but the precise mechanisms through which it modulates specific bacterial populations and how this contributes to its metabolic effects require deeper investigation. nih.govresearchgate.net Another critical area for future research is its low oral bioavailability, which presents a hurdle for clinical development and requires further study to overcome. nih.govresearchgate.net

Table 3: Research Gaps and Future Research Opportunities for Laurolitsine

Known ActivityResearch GapsUnexplored Potential
Anti-diabetic & Anti-hyperlipidemic nih.govnih.govPrecise mechanism of gut microbiota modulation; Long-term efficacy and effects on diabetic complications.Use as a cotherapy with existing anti-diabetic drugs; Potential to treat other metabolic disorders like non-alcoholic fatty liver disease (NAFLD).
Weak Anti-inflammatory & Antiplatelet medchemexpress.comglpbio.comLimited data on potency and specific inflammatory pathways affected; Lack of in vivo validation.Investigation in chronic inflammatory diseases (e.g., arthritis, inflammatory bowel disease); Exploration of its role in cardiovascular disease beyond platelet aggregation.
General Alkaloid PropertiesNo systematic screening for anticancer, neuroprotective, antiviral, or antibacterial activities. nih.govmdpi.comPotential as a lead compound for oncology, particularly for cancers where metabolic pathways are dysregulated; Potential neuroprotective agent for diseases like Alzheimer's. iiarjournals.org

Strategic Directions for Rational Drug Design Based on the Laurolitsine Scaffold

The laurolitsine molecule, with its characteristic aporphine core, serves as an excellent scaffold for rational drug design and medicinal chemistry efforts. researchgate.net The goal of such programs would be to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties, particularly its low oral bioavailability. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how specific chemical modifications influence biological activity. nih.govmdpi.com

Strategic modifications to the laurolitsine scaffold could include:

Modification of Substituents: Altering the hydroxyl and methoxy (B1213986) groups on the aromatic rings to explore their role in receptor binding and activity.

N-Substitution: Modifying the nitrogen atom in the heterocyclic ring, as N-substitutions in aporphine alkaloids are known to significantly impact cytotoxicity and other biological activities. nih.gov

Ring Modification: Synthesizing derivatives with altered ring structures to improve metabolic stability or target engagement.

By systematically creating a library of laurolitsine derivatives and testing their biological activity, a comprehensive SAR can be established. This knowledge can then guide the design of optimized lead compounds with enhanced drug-like properties, potentially leading to candidates more suitable for clinical development.

Table 4: Proposed Strategies for Laurolitsine Scaffold Modification

Modification SiteProposed Chemical ChangeRationale / Desired Outcome
Aromatic Rings (C1, C2, C9, C10)Varying hydroxyl and methoxy groups; Introducing bioisosteres.To probe hydrogen bonding and steric interactions with target proteins and improve binding affinity.
Nitrogen Atom (N6)N-methylation, N-alkylation, or introduction of other functional groups.To modulate basicity, cell permeability, and target selectivity, based on known SAR of aporphine alkaloids. nih.gov
Core Aporphine ScaffoldSynthesis of seco-aporphines or other ring-opened/closed analogs.To enhance metabolic stability and potentially alter the pharmacological profile.
Overall MoleculeProdrug strategies, such as esterification of hydroxyl groups.To improve oral bioavailability and overcome pharmacokinetic limitations. nih.govresearchgate.net

Emerging Methodologies in Alkaloid Research (e.g., G protein-biased agonism)

The field of alkaloid research is continuously evolving, with new methodologies offering deeper insights into their complex pharmacology. One such emerging concept is G protein-biased agonism. Many alkaloids exert their effects by interacting with G protein-coupled receptors (GPCRs). Classically, it was thought that an agonist binding to a GPCR activates all of its downstream signaling pathways. However, biased agonism describes the ability of a ligand to selectively activate one pathway over another (e.g., G protein signaling vs. β-arrestin signaling).

This concept has significant therapeutic implications, as it opens the door to developing drugs that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects. If laurolitsine or its analogs are found to act on a GPCR, investigating the potential for biased agonism could be a fruitful area of research. This would involve developing sophisticated cell-based assays to dissect the specific downstream signaling events triggered by the compounds. Other advanced techniques, such as cryogenic electron microscopy (cryo-EM) to solve the structure of the alkaloid bound to its receptor, and computational methods like molecular dynamics simulations, can further guide the design of biased agonists. researchgate.net

Challenges in Translational Research from Preclinical Findings in Natural Products

Translating promising preclinical findings for natural products like laurolitsine into clinical applications is fraught with challenges. nih.govresearchgate.net These hurdles must be proactively addressed to ensure a viable path to therapeutic use.

One of the primary challenges is ensuring the consistency and quality of the natural product. The chemical composition of plant extracts can vary significantly based on geography, harvest time, and processing methods, which complicates standardization and reproducibility. researchgate.net While using a purified compound like laurolitsine hydrochloride mitigates this, ensuring a sustainable and scalable supply can be a major obstacle.

Furthermore, natural products often have complex pharmacokinetic profiles. Laurolitsine, for example, has been shown to have a low oral bioavailability of approximately 18.17% in rats, which could limit its systemic efficacy. nih.govresearchgate.net Overcoming such pharmacokinetic limitations is a critical step in translational development. Finally, bridging the gap from animal models to human efficacy is a universal challenge in drug development, and the predictive value of preclinical models must be carefully considered. nih.govfrontiersin.org Rigorous study design and a clear understanding of the mechanism of action are essential to increase the likelihood of successful clinical translation. researchgate.net

Table 5: Key Translational Challenges for Laurolitsine

ChallengeSpecific Issue for LaurolitsinePotential Mitigation Strategy
Supply and Scalability Laurolitsine is isolated from natural plant sources, which may be unsustainable for large-scale production.Development of an efficient total synthesis pathway or semi-synthetic routes from more abundant precursors; Exploration of biotechnological production methods. researchgate.net
Pharmacokinetics Demonstrated low oral bioavailability (18.17%) in preclinical models, which could hinder therapeutic efficacy. nih.govresearchgate.netFormulation strategies (e.g., nanoformulations) to enhance absorption; Rational drug design to create analogs with improved pharmacokinetic properties (prodrugs).
Mechanism of Action While the AMPK pathway is implicated, the full multi-target profile and its relevance to human disease are not fully understood. nih.govComprehensive preclinical studies using network pharmacology and omics to build a strong mechanistic rationale before initiating clinical trials. mdpi.com
Predictive Value of Preclinical Models Efficacy in rodent models of diabetes may not directly translate to human patients. nih.govUse of multiple, well-validated preclinical models; Investigation in human-derived cell systems or organoids to improve predictive accuracy.

Q & A

Q. What are the recommended methodologies for isolating and characterizing Laurolitsine hydrochloride from plant sources?

this compound is typically isolated from Peumus boldus Molina or Phoebe zhennan using column chromatography with polar solvents (e.g., methanol/water gradients) . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the aporphine alkaloid structure and high-performance liquid chromatography (HPLC) with UV detection (λ~283 nm) for purity assessment . Mass spectrometry (HR-ESI-MS) is critical for determining the molecular formula (C₁₈H₁₉NO₄·HCl) .

Q. How can researchers validate the purity and identity of this compound in experimental settings?

Purity validation requires:

  • HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) to achieve baseline separation of impurities .
  • Melting Point Analysis : Confirm the hydrochloride salt’s melting range (218–222°C) .
  • Optical Rotation : Measure specific rotation ([α]D +118° in ethanol) to distinguish it from stereoisomers .
  • Elemental Analysis : Verify the chlorine content (~10.8%) to confirm hydrochloride formation .

Q. What in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound?

Standard assays include:

  • Lipopolysaccharide (LPS)-Induced Macrophage Models : Measure inhibition of nitric oxide (NO) and TNF-α production via Griess reagent and ELISA, respectively .
  • NF-κB Luciferase Reporter Assays : Quantify transcriptional activity in HEK293 cells transfected with NF-κB response elements .
  • Cyclooxygenase-2 (COX-2) Inhibition : Use fluorometric kits to assess enzymatic activity at varying concentrations (IC₅₀ determination) .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s reported bioactivity across studies?

Contradictions (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Dose-Dependent Effects : Conduct full dose-response curves (0.1–100 µM) to identify therapeutic windows .
  • Cell Line Variability : Compare results across primary cells (e.g., murine macrophages) and immortalized lines (e.g., RAW264.7) .
  • Assay Interference : Pre-treat samples with polymyxin B to rule out endotoxin contamination in cell-based assays .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term studies?

Stability challenges include hydrolysis and oxidation. Mitigation strategies:

  • Lyophilization : Prepare stock solutions in deionized water, lyophilize, and store at -80°C .
  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation .
  • Analytical Monitoring : Employ LC-MS every 24 hours to track degradation products (e.g., dehydroxylated derivatives) .

Q. How can mechanistic studies elucidate this compound’s interaction with inflammatory pathways?

Advanced approaches include:

  • RNA Sequencing (RNA-seq) : Identify differentially expressed genes in treated vs. untreated macrophages (e.g., IL-6, IL-1β downregulation) .
  • Molecular Docking : Simulate binding to COX-2 or IκB kinase (IKKβ) using AutoDock Vina with PDB structures (e.g., 5KIR for COX-2) .
  • Knockout Models : Use CRISPR-Cas9-edited RAW264.7 cells lacking TLR4 or MyD88 to dissect signaling pathways .

Methodological Recommendations

  • Synthetic Analogues : Modify the C1 or C2 positions to enhance solubility while retaining activity .
  • In Vivo Models : Use carrageenan-induced paw edema in rats with oral doses (10–50 mg/kg) and pharmacokinetic profiling .
  • Data Reproducibility : Follow the Beilstein Journal’s guidelines for experimental rigor, including triplicate runs and blinded analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.